molecular formula C20H14FN3O5S B11968642 (4Z)-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione

(4Z)-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione

Cat. No.: B11968642
M. Wt: 427.4 g/mol
InChI Key: OMWHOGXNAGTTMD-ICFOKQHNSA-N
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Description

4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a combination of various functional groups, including a fluorobenzoyl group, a hydroxy group, a methoxyphenyl group, and a thiadiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the formation of the thiadiazole ring and the introduction of the fluorobenzoyl group. Common reagents used in these reactions include fluorobenzoyl chloride, hydroxybenzaldehyde, and thiourea. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield corresponding ketones, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new treatments for diseases.

Industry

In industry, this compound may find applications in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrol-2-one derivatives, thiadiazole-containing molecules, and fluorobenzoyl-substituted compounds. Examples include:

  • 4-(4-fluorobenzoyl)-1,5-dihydro-2H-pyrrol-2-one
  • 3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
  • 1-(1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of 4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H14FN3O5S

Molecular Weight

427.4 g/mol

IUPAC Name

(4Z)-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C20H14FN3O5S/c1-29-14-8-11(4-7-13(14)25)16-15(17(26)10-2-5-12(21)6-3-10)18(27)19(28)24(16)20-23-22-9-30-20/h2-9,16,25-26H,1H3/b17-15-

InChI Key

OMWHOGXNAGTTMD-ICFOKQHNSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C2/C(=C(\C3=CC=C(C=C3)F)/O)/C(=O)C(=O)N2C4=NN=CS4)O

Canonical SMILES

COC1=C(C=CC(=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2C4=NN=CS4)O

Origin of Product

United States

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